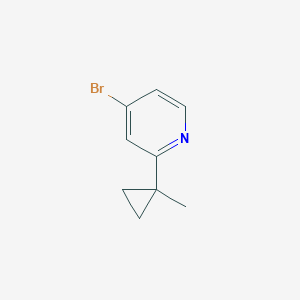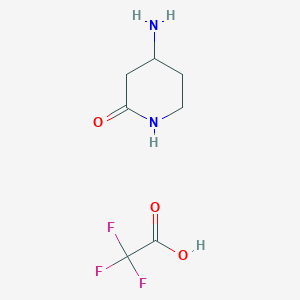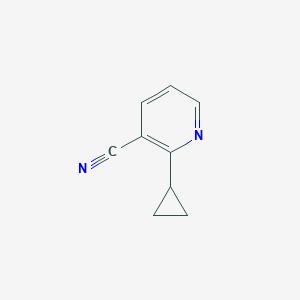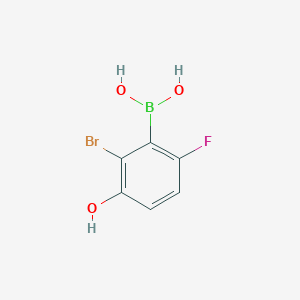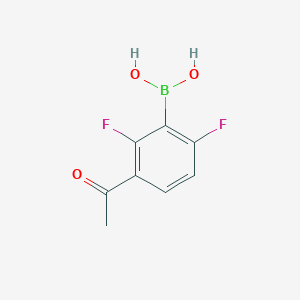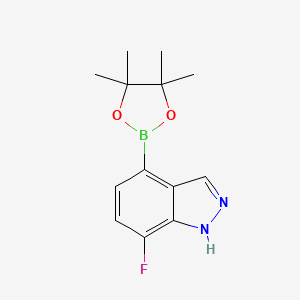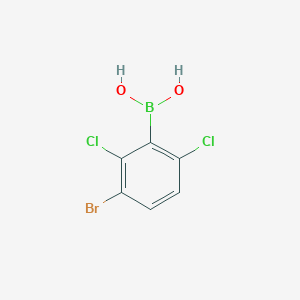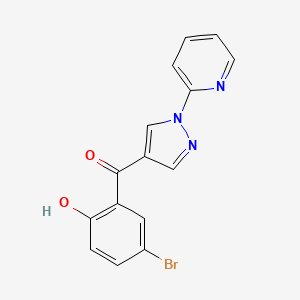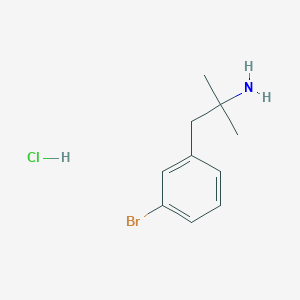
1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride
Descripción general
Descripción
The compound “1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride” likely belongs to the class of organic compounds known as bromobenzenes . Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (a six-membered ring with alternating double bonds), a bromine atom attached to the benzene ring, and a 2-methylpropan-2-amine group .Chemical Reactions Analysis
Again, while specific reactions involving “1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride” are not available, bromobenzenes in general can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride” would depend on its specific structure. Bromobenzenes are generally crystalline solids at room temperature and have relatively high melting points .Aplicaciones Científicas De Investigación
CO2 Capture
1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride is relevant in the context of CO2 capture. A study demonstrated the efficiency of a task-specific ionic liquid, formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, in capturing CO2. This ionic liquid can sequester CO2 reversibly as a carbamate salt and can be recycled, presenting a nonvolatile and water-independent solution for CO2 capture (Bates et al., 2002).
Synthesis and Chemical Analysis
The compound is also significant in the synthesis and analysis of various chemicals. For instance, its use in the synthesis of methamphetamine from allylbenzene was explored, demonstrating its role in producing various bromopropane products, which are crucial intermediates in chemical syntheses (Noggle et al., 1995).
Metabolic Studies
In metabolic studies, the compound plays a role in understanding the metabolism of psychotomimetic amines. Research on the in vitro O-demethylation of a similar amine derivative highlights its metabolic transformation into various metabolites, providing insights into the metabolic pathways of related compounds (Zweig & Castagnoli, 1977).
Organic Synthesis
The compound is also instrumental in organic synthesis. For example, studies on the amination of polyhalopyridines used a palladium-xantphos complex for catalysis, where bromoamine derivatives like 1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride play a role in producing various pyridine derivatives (Ji et al., 2003).
Pharmaceutical Applications
In pharmaceutical research, this compound is part of syntheses leading to various medicinal compounds. For instance, its derivatives have been used in the synthesis of benzimidazoles, which have applications in medicinal chemistry (Lygin & Meijere, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKIAIRXIUNLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



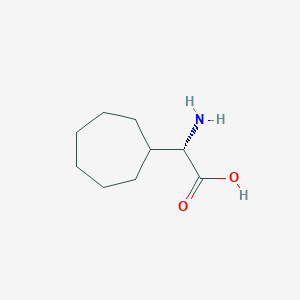
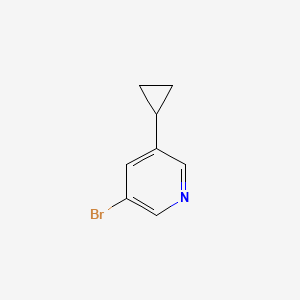
![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)
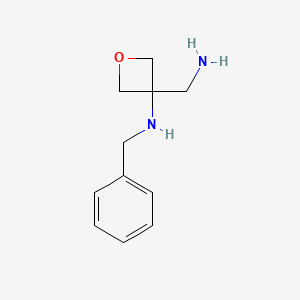
![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)
